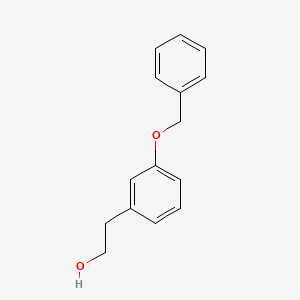

2-(3-(Benzyloxy)phenyl)ethanol

Vue d'ensemble

Description

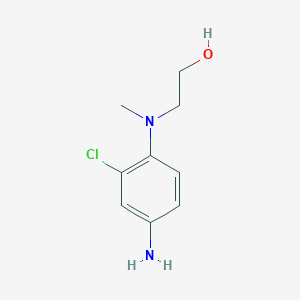

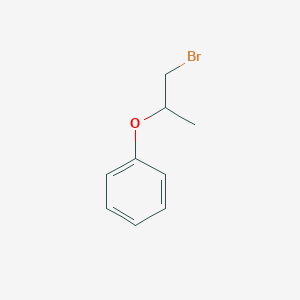

“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Molecular Structure Analysis

The InChI code for “this compound” is1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

1. Catalysis and Chemical Synthesis

- Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes : Zhang and Widenhoefer (2008) demonstrated the effective use of a gold(I) N-heterocyclic carbene complex in the synthesis of alkyl allylic ethers. This process involves the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol and shows high yield and regio- and stereoselectivity (Zhang & Widenhoefer, 2008).

2. Green Chemistry and Sustainable Processes

- Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol : Yadav and Lawate (2011) explored the production of 2-Phenyl ethanol through the hydrogenation of styrene oxide. They used polyurea encapsulated catalysts in supercritical carbon dioxide, highlighting a clean and green process with high selectivity and conversion rates (Yadav & Lawate, 2011).

3. Material Science and Nanotechnology

- Development of Chitosan Films : Zarandona et al. (2020) investigated the incorporation of 2-phenyl ethanol into chitosan films for controlled release of bioactives. This work is significant for applications in food packaging and pharmaceuticals (Zarandona et al., 2020).

- Fluorescent Nanofibers and Microcrystals : Ghodbane et al. (2012) explored the preparation of highly fluorescent nanofibers and microcrystals using 2-phenyl-benzoxazole derivatives, with potential applications in biological media (Ghodbane et al., 2012).

4. Pharmaceutical and Medicinal Chemistry

- Synthesis of Benzohydrazide Complexes : Asegbeloyin et al. (2014) synthesized benzohydrazide complexes with potential cytotoxic activity against leukemia cells, showcasing the use of 2-phenyl ethanol derivatives in medicinal chemistry (Asegbeloyin et al., 2014).

5. Environmental Science

- Degradation by Aspergillus flavus : Betts and Dart (1989) studied the utilization of 2-(3-(Benzyloxy)phenyl)ethanol derivatives by Aspergillus flavus, an important aspect in understanding the environmental degradation of such compounds (Betts & Dart,1989)

Mécanisme D'action

Target of Action

Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in cell proliferation and survival .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack, which can lead to various reactions such as sn1, sn2, and e1 .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions, which can affect various biochemical pathways .

Result of Action

Similar benzylic compounds have been found to exhibit enhanced reactivity due to the adjacent aromatic ring, leading to various chemical reactions .

Action Environment

It is known that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other chemical agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVCIKVRLMNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606812 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177259-98-2 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)